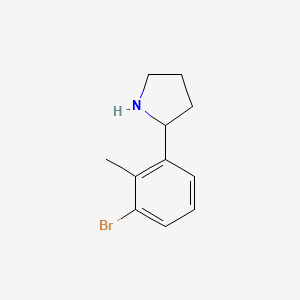

2-(3-Bromo-2-methylphenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-2-methylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2,4-5,11,13H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSYXCYQFFDZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromo 2 Methylphenyl Pyrrolidine and Analogous Arylpyrrolidines

Strategies for Pyrrolidine (B122466) Ring Formation

The construction of the five-membered pyrrolidine ring can be achieved through a multitude of synthetic strategies, each offering distinct advantages in terms of stereocontrol, substrate scope, and functional group tolerance. These methods range from classical cyclization reactions to modern transition metal-catalyzed and biocatalytic approaches.

Cyclization Reactions in Pyrrolidine Synthesis

Intramolecular cyclization of linear precursors is a direct and powerful approach for constructing the pyrrolidine skeleton. This strategy involves the formation of a carbon-nitrogen bond to close the five-membered ring. A variety of acyclic compounds can serve as precursors for such cyclizations. nih.gov

One common method involves the cyclization of amino alcohols. For instance, acid-promoted cyclization of N-carbamate-protected amino alcohols can yield various pyrrolidine derivatives in good yields. researchgate.net Another approach is the intramolecular cyclization of an amine onto an electrophilic carbon. For example, the treatment of N-Boc-N-(3-chloropropyl)allylamine with n-butyllithium and the chiral ligand sparteine (B1682161) induces a lithiation-cyclization sequence to afford the corresponding 2-alkenylpyrrolidine with good enantioselectivity. organic-chemistry.org

Further variations include the cyclization of unsaturated amines, such as the intramolecular hydroamination of alkenes, which can be catalyzed by various metals or promoted by acids. researchgate.netresearchgate.net Lewis acid-mediated 5-endo-dig reductive hydroamination of enynyl amines has also been employed for the stereoselective synthesis of substituted pyrrolidines. researchgate.net These methods highlight the versatility of intramolecular cyclizations, which can be tailored through the choice of precursor and reaction conditions to achieve specific substitution patterns and stereochemical outcomes.

| Precursor Type | Reaction/Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-Carbamate-protected amino alcohols | Acid-promoted (orthoesters) | Substituted pyrrolidines | Good yields despite reduced nitrogen nucleophilicity. | researchgate.net |

| N-Boc-(3-chloropropyl)amines | n-BuLi/(-)-sparteine | Enantioenriched 2-substituted pyrrolidines | Asymmetric lithiation-intramolecular cyclization sequence. | organic-chemistry.org |

| Enynyl amines | Lewis acid-mediated 5-endo-dig hydroamination | Stereoselective polysubstituted pyrrolidines | Metal-free cascade reaction. | researchgate.net |

| ω-Azido carboxylic acids | Tf2O-promoted Schmidt reaction | 2-Substituted pyrrolidines | Intramolecular reaction providing access to various derivatives. | researchgate.net |

1,3-Dipolar Cycloaddition Reactions Leading to Pyrrolidines

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is one of the most powerful and widely used methods for the atom-economical synthesis of five-membered heterocycles, including pyrrolidines. nih.gov In this context, azomethine ylides serve as the nitrogen-containing 1,3-dipole, which react with various alkenes (dipolarophiles) to construct the pyrrolidine ring with high regio- and stereoselectivity. bldpharm.comresearchgate.net

Azomethine ylides are typically reactive intermediates generated in situ. researchgate.net Common methods for their generation include the thermal or photochemical ring-opening of aziridines, or the condensation of an α-amino acid with an aldehyde or ketone, which proceeds via decarboxylation. bldpharm.com

The versatility of this reaction is demonstrated by its broad scope of compatible dipolarophiles, which are generally electron-deficient alkenes. researchgate.net The catalytic asymmetric version of this reaction has been extensively developed, allowing for the enantioselective synthesis of highly functionalized pyrrolidines. orgsyn.org Various metal complexes, often involving silver or copper, are used in combination with chiral ligands to control the stereochemical outcome. whiterose.ac.uk This methodology is highly valued for its ability to generate multiple stereogenic centers in a single step with a high degree of control. bldpharm.com

Aminocyclization and Reductive Cyclization Approaches

Aminocyclization represents a class of reactions where an amine and another functional group within the same molecule react to form the heterocyclic ring. A notable example is the intramolecular haloamidation of an isolated double bond. This process can be initiated by treating a suitable unsaturated secondary amine with bromine, which forms a dibromide intermediate. Subsequent intramolecular attack by the amine nitrogen, often promoted by a base, leads to the formation of the pyrrolidine ring. arkat-usa.org

Reductive cyclization, often involving reductive amination, is another key strategy. nih.gov This approach typically involves the intramolecular reaction between an amine and a carbonyl group within the same molecule, followed by reduction of the resulting imine or enamine intermediate. For instance, γ-chloro-N-tert-butanesulfinyl ketimines can undergo reductive cyclization with reducing agents like LiBHEt₃ or DIBAL-H to produce 2-substituted pyrrolidines with high diastereoselectivity. acs.org The choice of reducing agent can effectively control the stereochemical outcome, allowing for the synthesis of different diastereomers from the same precursor. acs.org A more recent development involves the iridium-catalyzed successive reductive amination of diketones with anilines, which provides N-aryl-substituted pyrrolidines via transfer hydrogenation. nih.gov

Biocatalytic Synthesis of Chiral Pyrrolidines

The demand for enantiomerically pure compounds has driven the development of biocatalytic methods for pyrrolidine synthesis. Enzymes offer unparalleled selectivity under mild reaction conditions. Directed evolution has been used to engineer enzymes for new-to-nature reactions, including the synthesis of chiral pyrrolidines. jocpr.com

One innovative approach involves the intramolecular C(sp³)–H amination of organic azides, catalyzed by an engineered cytochrome P411 enzyme. jocpr.comacs.orgmdpi.com This biocatalyst facilitates the insertion of an alkyl nitrene into a C-H bond to form the pyrrolidine ring with good to excellent enantioselectivity. jocpr.comacs.org Different variants of the P411 enzyme have been evolved to optimize the synthesis of both pyrrolidines and indolines. nih.gov

Another powerful biocatalytic strategy employs transaminases (TAs). These enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone. When applied to ω-chloroketones, the initial transamination is followed by a spontaneous intramolecular cyclization, yielding chiral 2-substituted pyrrolidines. chemsrc.comresearchgate.net This method allows for the synthesis of both enantiomers of the target pyrrolidine by selecting the appropriate (R)- or (S)-selective transaminase, often achieving exceptional enantiomeric excess (>99.5% ee). chemsrc.comresearchgate.net

Transition Metal-Catalyzed Cyclization and Coupling Methods

Transition metals play a pivotal role in modern organic synthesis, and numerous methods for pyrrolidine construction rely on catalysts based on palladium, copper, rhodium, and iridium. These metals can catalyze a wide range of transformations, including C-H activation, amination, and various coupling reactions. researchgate.net

Copper-catalyzed methods are prominent, particularly for intramolecular C-H amination. For example, copper complexes can catalyze the amination of unactivated C(sp³)–H bonds in N-halide amides to form pyrrolidines. whiterose.ac.ukresearchgate.netchiralen.com Mechanistic studies suggest these reactions can proceed through radical pathways. whiterose.ac.uk Copper is also used in intermolecular carboamination of vinylarenes to directly access 2-arylpyrrolidines. researchgate.net

Rhodium-catalyzed reactions include intramolecular nitrene insertion into C-H bonds, providing a direct route to N-unprotected pyrrolidines. researchgate.net Rhodium catalysts are also effective in the asymmetric arylation of N-tosylaldimines, which can be part of a one-pot procedure to generate chiral 2-arylpyrrolidines. researchgate.net Furthermore, rhodium-catalyzed intermolecular C(sp³)–H functionalization of alkenes has been used as a key step in the synthesis of complex β-arylpyrrolidines. arkat-usa.org

Palladium-catalyzed reactions offer powerful tools for C-C and C-N bond formation. Tandem N-arylation/carboamination of γ-amino alkenes with two different aryl bromides allows for a one-pot synthesis of N-aryl-2-benzylpyrrolidines.

Iridium-catalyzed reactions have been developed for the reductive generation of azomethine ylides from amides, which then undergo [3+2] cycloaddition to form complex pyrrolidine structures. nih.gov

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Copper (Cu) | Intramolecular C(sp³)–H Amination | N-halide amides | Forms pyrrolidines from unactivated C-H bonds. | whiterose.ac.ukchiralen.com |

| Rhodium (Rh) | Intramolecular Nitrene C-H Insertion | Alkyl nitrene precursors | Direct synthesis of N-unprotected pyrrolidines. | researchgate.net |

| Rhodium (Rh) | Asymmetric Arylation | Aliphatic N-tosylaldimines | Enantioselective synthesis of chiral 2-arylpyrrolidines. | researchgate.net |

| Palladium (Pd) | Tandem N-Arylation/Carboamination | γ-(N-arylamino)alkenes + Aryl bromides | One-pot synthesis of N-aryl-2-benzylpyrrolidines. | |

| Iridium (Ir) | Reductive [3+2] Cycloaddition | Amides + Alkenes | Generates azomethine ylides for complex pyrrolidine synthesis. | nih.gov |

Approaches for Introducing Aryl and Halogen Substituents onto Pyrrolidine Scaffolds

The synthesis of 2-(3-Bromo-2-methylphenyl)pyrrolidine requires not only the formation of the pyrrolidine ring but also the specific introduction of the substituted aryl group and the bromine atom. This can be achieved by either starting with a pre-functionalized aromatic compound or by functionalizing a pre-formed arylpyrrolidine.

A plausible and convergent approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net This strategy would involve coupling an organoboron reagent, specifically 3-bromo-2-methylphenylboronic acid , with a suitable pyrrolidine-based electrophile. The required boronic acid is commercially available or can be synthesized from a corresponding aryl halide (e.g., 1,3-dibromo-2-methylbenzene) via lithium-halogen exchange followed by trapping with a borate (B1201080) ester. organic-chemistry.org The coupling partner could be an N-protected 2-halopyrrolidine. This method is highly modular and tolerates a wide range of functional groups. nih.gov

Alternatively, a 2-arylpyrrolidine can be formed first, followed by halogenation. For instance, 2-(2-methylphenyl)pyrrolidine (B153983) could be synthesized and then subjected to regioselective bromination. The directing effects of the pyrrolidine ring and the methyl group on the aromatic ring would influence the position of bromination. Electrophilic aromatic substitution with reagents like N-Bromosuccinimide (NBS) or bromine in various solvents could be explored to achieve the desired 3-bromo substitution pattern. However, controlling regioselectivity in such reactions can be challenging and may lead to mixtures of isomers. nih.gov

Another powerful method for introducing the aryl group is through direct C-H arylation. Palladium-catalyzed α-C(sp³)–H arylation of N-protected pyrrolidines with arylboronic acids or aryl halides has emerged as a step-economical strategy. chemsrc.com This approach avoids the pre-functionalization of the pyrrolidine ring. For the target molecule, this would involve the direct coupling of N-Boc-pyrrolidine with an arylating agent like 1,3-dibromo-2-methylbenzene.

Finally, a classical approach involves the addition of an organometallic reagent to a cyclic imine or a derivative thereof. For example, a Grignard reagent prepared from 1,3-dibromo-2-methylbenzene could be added to an N-protected 2-pyrrolidinone (B116388) to form a hemiketal, which can then be reduced and cyclized to the desired 2-arylpyrrolidine.

| Methodology | Key Reagents | Description | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Bromo-2-methylphenylboronic acid; 2-halopyrrolidine; Pd catalyst | Cross-coupling of a pre-functionalized arylboronic acid with a pyrrolidine electrophile. | researchgate.netnih.gov |

| Direct C-H Arylation | N-protected pyrrolidine; 1,3-dibromo-2-methylbenzene; Pd catalyst | Direct coupling at the α-C-H bond of the pyrrolidine ring. | chemsrc.com |

| Grignard Addition | 3-Bromo-2-methylphenylmagnesium bromide; N-Boc-2-pyrrolidinone | Nucleophilic addition to a lactam followed by reduction and cyclization. | |

| Electrophilic Bromination | 2-(2-Methylphenyl)pyrrolidine; NBS or Br2 | Post-synthetic modification of a pre-formed arylpyrrolidine. Regioselectivity can be a challenge. | nih.gov |

Direct Arylation Strategies (e.g., C-H Activation)

Direct C-H arylation is an increasingly powerful strategy that avoids the pre-functionalization of starting materials, offering a more atom-economical route to 2-arylpyrrolidines. chimia.ch These methods typically involve the use of a transition metal catalyst, such as palladium, to activate a C(sp³)–H bond at the 2-position of a pyrrolidine derivative and couple it with an aryl halide. nih.govnih.gov

Research has demonstrated the viability of palladium(II)-catalyzed α-C(sp³)–H coupling of saturated azacycles with boronic acids. nih.gov This approach allows for the direct introduction of an aryl group onto the pyrrolidine ring. The reaction can be controlled to achieve highly monoselective arylation. A key challenge in direct C-H activation is achieving site-selectivity, as multiple C-H bonds are often present in similar electronic and steric environments. chimia.ch Catalyst design plays a crucial role in overcoming this challenge and controlling reactivity. nih.gov

Table 1: Examples of Direct C-H Arylation of Pyrrolidines

| Pyrrolidine Substrate | Arylating Agent | Catalyst System | Product | Yield | Reference |

| N-Boc-pyrrolidine | Arylboronic acid | Pd(II) catalyst | N-Boc-2-arylpyrrolidine | 55-86% | nih.gov |

| N-Methyl Thioamides | Heteroarylboronic acid | Pd(II) catalyst | Arylated N-Methyl Thioamides | 77-99% | nih.gov |

This interactive table summarizes findings in palladium-catalyzed C-H arylation, showcasing the versatility of the method with different substrates and arylating agents.

Precursor-Based Synthesis Incorporating Bromophenyl Moieties

A more traditional and widely used approach involves constructing the pyrrolidine ring from acyclic precursors where the desired aryl moiety is already incorporated. mdpi.com These methods offer excellent control over the final structure and substitution pattern.

One common strategy begins with the stereoselective synthesis of enantiopure 2,5-disubstituted pyrrolidines starting from amino acids like L-pyroglutamic acid. acs.org Another powerful method involves the diastereoselective addition of Grignard reagents to chiral imines or 1,3-oxazolidines derived from chiral amino alcohols like (R)-phenylglycinol. nih.gov For instance, a 3-bromo-2-methylphenyl Grignard reagent could be added to an appropriate electrophilic precursor, followed by cyclization to form the desired 2-arylpyrrolidine. The synthesis of the drug Daclatasvir, for example, utilizes a precursor-based approach where N-protected proline is alkylated as a key step. mdpi.com

Regioselective Introduction of Methyl Substituents

Alternatively, regioselective functionalization of a simpler precursor, such as 3-bromotoluene, can be employed. Directed ortho-metalation, where a directing group on the aromatic ring guides lithiation to an adjacent position, is a powerful tool for achieving such regioselectivity. Subsequent quenching with an electrophile can install the necessary functionality for coupling or ring formation.

Asymmetric Synthesis of Substituted Pyrrolidines

Given that most biological targets are chiral, the development of methods for the asymmetric synthesis of 2-arylpyrrolidines is of paramount importance. These strategies aim to produce a single enantiomer of the target compound.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.orgnih.gov

A well-established method employs chiral amino alcohols, such as (R)-phenylglycinol, which can be condensed with keto-acids to form bicyclic lactams. nih.gov Subsequent manipulation of these lactams allows for the enantiodivergent synthesis of both (R)- and (S)-2-arylpyrrolidines. nih.gov Similarly, oxazolidinone auxiliaries, popularized by David Evans, are widely used in stereoselective alkylation and aldol (B89426) reactions, the principles of which can be applied to the synthesis of pyrrolidine precursors. wikipedia.org Higashiyama and co-workers demonstrated a versatile method involving two sequential diastereoselective additions of Grignard reagents, first to a chiral imine and then to a 1,3-oxazolidine, to access stereopure trans-disubstituted pyrrolidines. acs.orgnih.gov

Table 2: Chiral Auxiliaries in Pyrrolidine Synthesis

| Chiral Auxiliary | Key Transformation | Stereochemical Outcome | Reference |

| (R)-Phenylglycinol | Diastereoselective Grignard addition to imine | Controls stereocenter at C2 | nih.gov |

| Oxazolidinones (Evans) | Diastereoselective alkylation of enolates | Establishes stereocenters in acyclic precursor | wikipedia.org |

| Camphorsultam (Oppolzer) | Various asymmetric transformations | High diastereoselectivity | wikipedia.org |

| (R,R)-Pseudoephedrine | Asymmetric alkylation | Forms chiral quaternary centers | wikipedia.org |

This interactive table highlights common chiral auxiliaries and their application in controlling stereochemistry during the synthesis of chiral pyrrolidines.

Chiral Catalyst-Based Enantioselective Synthesis

The use of chiral catalysts is a highly efficient approach for asymmetric synthesis, as a small amount of the catalyst can generate a large quantity of enantiomerically enriched product. acs.org This field includes organocatalysis, transition-metal catalysis, and biocatalysis.

Biocatalysis, using enzymes such as imine reductases (IREDs), has emerged as a powerful tool. sci-hub.ru Collections of naturally occurring IREDs have been explored to identify stereocomplementary enzymes that can reduce 2-aryl-substituted pyrrolines to the corresponding (R)- or (S)-pyrrolidines with excellent enantioselectivity (>99% ee). sci-hub.ru This enzymatic approach avoids the need for costly transition metals and often proceeds under mild reaction conditions. sci-hub.ru

In transition-metal catalysis, rhodium(II) catalysts have been used for asymmetric nitrene C–H insertion reactions to construct 2,5-disubstituted pyrrolidines from simple hydrocarbon precursors. nih.gov Similarly, chiral phosphoric acids have been shown to catalyze aza-Michael reactions to form enantioenriched pyrrolidines. whiterose.ac.uk

Kinetic Resolution Techniques for Pyrrolidine Enantiomers

Kinetic resolution is a method for separating a racemic mixture by using a chiral catalyst or reagent that reacts at a different rate with each enantiomer. whiterose.ac.uk This allows for the isolation of the unreacted, enantiomerically enriched starting material and/or the chiral product. whiterose.ac.uk

One notable technique is the kinetic resolution of N-Boc-2-arylpiperidines (a related heterocycle) by deprotonation using a chiral base complex, such as n-BuLi/sparteine. whiterose.ac.uknih.gov This method preferentially removes a proton from one enantiomer, which can then be trapped with an electrophile, leaving the other enantiomer unreacted. whiterose.ac.uk This principle is applicable to pyrrolidine systems. Dynamic kinetic resolution has also been studied for 2-lithiopyrrolidines, where a chiral ligand is used to create a thermodynamic preference for one diastereomeric complex, leading to highly enantioselective electrophilic substitution. researchgate.net

Specific Synthetic Routes for Bromophenyl Pyrrolidine Derivatives

The synthesis of bromophenyl pyrrolidine derivatives, including analogs of this compound, often employs methods that can be broadly categorized into cyclization reactions of linear precursors and functionalization of a pre-existing pyrrolidine ring. Asymmetric synthesis is a key focus in this area to obtain enantiomerically pure compounds, which are crucial for pharmaceutical applications.

Catalytic Asymmetric Hydroamination

A highly effective and practical two-step approach for synthesizing α-arylpyrrolidines involves a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination. nih.govnih.gov This method is noted for its excellent stereoselectivity and broad substrate scope, making it suitable for preparing pyrrolidines with various pharmaceutically relevant heteroaryl and aryl substituents. nih.gov

The general sequence begins with the synthesis of a linear aminoalkene precursor. This precursor is then subjected to an intramolecular hydroamination reaction catalyzed by a copper complex with a chiral ligand, such as (S)-DTBM-SEGPHOS or (R,R)-Ph-BPE, to yield the desired enantioenriched pyrrolidine. nih.govresearchgate.net The choice of ligand can be crucial for achieving high enantioselectivity, depending on the structure of the substrate. nih.gov

Key Features of the Cu-Catalyzed Hydroamination Route:

Mild Conditions: The reaction proceeds under very mild conditions. nih.gov

High Enantioselectivity: Provides high levels of enantiomeric purity. nih.govresearchgate.net

Versatility: Applicable to a wide range of aryl and heteroaryl substituents. nih.gov

| Substrate Precursor | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| N-(5-phenylpent-4-en-1-yl)oxy pivaloate | Cu(OAc)₂, (S)-DTBM-SEGPHOS, DMMS | 2-phenylpyrrolidine | 86 | 96 |

| N-(5-(4-fluorophenyl)pent-4-en-1-yl)oxy pivaloate | Cu(OAc)₂, (S)-DTBM-SEGPHOS, DMMS | 2-(4-fluorophenyl)pyrrolidine | 85 | 96 |

| N-(5-(pyridin-3-yl)pent-4-en-1-yl)oxy pivaloate | Cu(OAc)₂, (S)-DTBM-SEGPHOS, DMMS | 2-(pyridin-3-yl)pyrrolidine | 91 | 98 |

| N-(5-(1H-pyrazol-5-yl)pent-4-en-1-yl)oxy pivaloate | Cu(OAc)₂, (R,R)-Ph-BPE, DMMS | 2-(1H-pyrazol-5-yl)pyrrolidine | 88 | 98 |

Biocatalytic Asymmetric Synthesis

An emerging and green approach to chiral 2-substituted pyrrolidines utilizes transaminase (TA) enzymes. acs.org This biocatalytic method starts from commercially available ω-chloro ketones, such as 4-chlorobutyrophenones. The transaminase facilitates an asymmetric amination of the ketone and triggers a subsequent spontaneous intramolecular cyclization to form the pyrrolidine ring. acs.org

A significant advantage of this method is the ability to produce either the (R)- or (S)-enantiomer with high selectivity by choosing the appropriate (R)- or (S)-selective transaminase. acs.org The reaction has been successfully applied to synthesize various 2-arylpyrrolidines with excellent enantiomeric excess (≥95% ee). For instance, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine was achieved on a 300 mg scale, resulting in an 84% isolated yield and >99.5% ee. acs.org

| Starting Ketone | Transaminase Enzyme | Product Enantiomer | Yield (HPLC %) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 4-chloro-1-phenylbutan-1-one | TsRTA | (S)-2-phenylpyrrolidine | 72 | >99.5 |

| 4-chloro-1-phenylbutan-1-one | ATA-117-Rd6 | (R)-2-phenylpyrrolidine | 69 | >99.5 |

| 4-chloro-1-(4-chlorophenyl)butan-1-one | TsRTA | (S)-2-(4-chlorophenyl)pyrrolidine | 90 | >99.5 |

| 4-chloro-1-(4-chlorophenyl)butan-1-one | ATA-117-Rd6 | (R)-2-(4-chlorophenyl)pyrrolidine | 87 | >99.5 |

| 4-chloro-1-(3-bromophenyl)butan-1-one | TsRTA | (S)-2-(3-bromophenyl)pyrrolidine | 68 | >99.5 |

| 4-chloro-1-(3-bromophenyl)butan-1-one | ATA-117-Rd6 | (R)-2-(3-bromophenyl)pyrrolidine | 56 | >99.5 |

Grignard Reaction-Based Approaches

A more traditional, yet effective, synthesis of 2-arylpyrrolidines involves the addition of an aryl Grignard reagent to a cyclic imine or lactam precursor. teknoscienze.com One such pathway commences with the reaction of a brominated aromatic compound, like 1-bromo-3,5-dimethylbenzene, with a protected pyrrolidinone, such as N-Boc-2-pyrrolidinone. The resulting ketone intermediate can then be subjected to an asymmetric reduction, for example, using the Corey-Bakshi-Shibata (CBS) reduction, to establish the desired stereocenter. teknoscienze.com Subsequent chemical transformations can then be used to complete the formation of the pyrrolidine ring. While robust, this method may involve multiple steps and the use of strong organometallic reagents. teknoscienze.comnih.gov

Multicomponent Reactions

Multicomponent reactions (MCRs), particularly those involving 1,3-dipolar cycloadditions of azomethine ylides, provide a highly convergent and efficient route to polysubstituted pyrrolidines. tandfonline.com In a typical sequence, an azomethine ylide is generated in situ from the condensation of an amino acid (or its ester) and an aldehyde. This dipole then reacts with a dipolarophile, such as an activated alkene, to construct the pyrrolidine ring in a single step. This strategy allows for the rapid assembly of complex pyrrolidine structures by varying the three components. tandfonline.com While powerful for creating diverse libraries of compounds, controlling stereoselectivity can be a challenge.

Spectroscopic and Structural Characterization of this compound

The comprehensive structural elucidation and characterization of the chemical compound this compound rely on a suite of advanced analytical techniques. Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the compound's molecular structure, determining its molecular weight, and analyzing its fragmentation patterns. These techniques provide a detailed view of the atomic arrangement and connectivity within the molecule.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. arabjchem.orgtandfonline.com Methods like the B3LYP hybrid functional combined with basis sets such as 6-31G* or 6-311G++(d,p) are commonly used to optimize molecular geometries and calculate various electronic properties of pyrrolidine (B122466) derivatives and related heterocyclic systems. arabjchem.orgtandfonline.compsgcas.ac.in DFT calculations allow for the accurate prediction of bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data obtained from techniques like X-ray crystallography. psgcas.ac.in

Frontier Molecular Orbital (FMO) theory simplifies the concept of molecular reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov For pyrrolidine derivatives, DFT calculations are used to compute these orbital energies and predict how substituents on the phenyl and pyrrolidine rings influence the molecule's electronic behavior and reactivity. arabjchem.orgresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Aromatic Heterocycles (Note: This table presents typical values for analogous compounds to illustrate the concept, not specific data for 2-(3-Bromo-2-methylphenyl)pyrrolidine.)

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Substituted Pyrrolidinone A | -9.01 | -1.89 | 7.12 |

| Substituted Pyrrolidinone B | -8.99 | -1.54 | 7.45 |

| Substituted Pyridine | -6.75 | -1.63 | 5.12 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. chemrxiv.orgmdpi.com The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential, nucleophilic) and electron-deficient (positive potential, electrophilic) areas. researchgate.netresearchgate.net

Red and yellow colors on an MEP map signify regions of negative potential, often associated with lone pairs on heteroatoms (like the nitrogen in the pyrrolidine ring) or π-electron systems, which are susceptible to electrophilic attack. researchgate.netbhu.ac.in Conversely, blue colors indicate positive potential, usually around hydrogen atoms or electron-withdrawing groups, representing sites for nucleophilic attack. researchgate.netbhu.ac.in For a molecule like this compound, MEP analysis would help identify how the bromine and methyl substituents on the phenyl ring, along with the pyrrolidine nitrogen, influence the molecule's reactivity and intermolecular interactions. chemrxiv.org

DFT calculations are instrumental in exploring the thermodynamic and kinetic feasibility of chemical reactions. chemrevlett.com By calculating the energies of reactants, transition states, and products, researchers can determine key parameters such as activation energies (energy barriers), reaction enthalpies (ΔH), and Gibbs free energies (ΔG). nih.govwhiterose.ac.uk

This information is vital for understanding reaction mechanisms. nih.govresearchgate.net For instance, in studies of pyrrolidine derivatives, computational methods have been used to elucidate the energy profiles of complex multi-step syntheses, including Michael additions and cyclization reactions. rsc.orgresearchgate.net The calculations can reveal the rate-determining step of a reaction and explain how catalysts or reaction conditions influence the outcome. acs.org Thermodynamic analysis of halogenation reactions on pyrrolidinium (B1226570) cations, for example, has shown how the reaction's favorability correlates with the electronic density distribution. acs.org Such studies provide a quantitative basis for optimizing synthetic routes and predicting product distributions. mdpi.com

Conformational Analysis and Energetic Stability Studies

The three-dimensional shape of a molecule, or its conformation, is critical to its function and reactivity. Conformational analysis involves studying the energetics of different spatial arrangements (rotamers or conformers) to identify the most stable forms. lumenlearning.com For the pyrrolidine ring, which is non-planar, this analysis is particularly important as it can adopt various "puckered" conformations, such as the envelope or twist forms. psgcas.ac.in

Computational Modeling of Reaction Mechanisms and Transition States

Beyond thermodynamics, computational chemistry allows for the detailed exploration of reaction pathways and the characterization of transient, high-energy structures known as transition states. nih.gov By mapping the potential energy surface of a reaction, DFT calculations can trace the lowest energy path from reactants to products, identifying all intermediates and transition states along the way. nih.govacs.org

For reactions involving pyrrolidines, such as their use in organocatalysis, modeling can reveal the precise geometry of the transition state, which is key to understanding stereoselectivity. researchgate.net For example, quantum chemical modeling has been applied to elucidate the multi-stage synthesis of pyrrolidinedione derivatives, calculating the energy barriers for each step, including Michael addition, rearrangement, and cyclization. researchgate.netrsc.org Identifying the transition state structure provides insights into bond-forming and bond-breaking processes that are often impossible to observe experimentally. whiterose.ac.uk

Theoretical Studies on Pyrrolidine-Derived Reactive Intermediates, including Iminium Ions

Pyrrolidines are frequently used as catalysts in organic synthesis, where they often form reactive intermediates like enamines or iminium ions. nih.gov Theoretical studies are crucial for understanding the stability and reactivity of these transient species. DFT methods, such as M06-2X/6-311+G(d,p), have been successfully used to examine the relative stability of various pyrrolidine-derived iminium ions. nih.govacs.orgacs.org

These computational studies can predict the equilibrium positions in reactions involving the formation of iminium ions from carbonyl compounds. nih.govacs.org The calculations help determine which iminium species is likely to predominate in a reaction mixture and how factors like conjugation affect their stability. nih.gov For instance, an additional double bond or a phenyl ring can stabilize an iminium ion by several kcal/mol. acs.org This knowledge is essential for designing more efficient organocatalytic reactions and predicting their outcomes. acs.org

Applications in Advanced Organic Synthesis and Catalysis

Chiral Ligands in Asymmetric Catalysis

No specific examples or research findings are available for the use of 2-(3-Bromo-2-methylphenyl)pyrrolidine as a ligand in these transition metal-catalyzed reactions.

There is no information on the application or efficacy of this compound or its direct derivatives as organocatalysts.

While general principles of asymmetric induction by chiral pyrrolidine (B122466) ligands are known, the specific stereochemical outcomes and mechanistic details dictated by the 3-bromo-2-methylphenyl substituent of the target compound have not been studied or reported.

Building Blocks for the Synthesis of Complex Molecular Architectures

No synthetic routes demonstrating the use of this compound as a precursor for poly-substituted pyrrolidine frameworks could be found.

The utility of this compound in divergent synthetic strategies to create diverse molecular skeletons has not been documented.

Role in Accessing Optically Active Compounds

There is no specific literature detailing the role of this compound in the synthesis of optically active compounds.

In a broader context, the chiral pyrrolidine scaffold, particularly N-substituted and 2-substituted derivatives, is fundamental in asymmetric synthesis for producing optically active molecules. unibo.itnih.govmdpi.comnih.govnih.govmdpi.com Chiral pyrrolidine-based structures can act as organocatalysts or as ligands for metal catalysts, facilitating stereoselective reactions. unibo.it The inherent chirality of the pyrrolidine ring, often derived from natural sources like proline, allows for the transfer of stereochemical information, leading to the formation of one enantiomer of a product in excess over the other. nih.govlibretexts.orgresearchgate.net The substituents on the pyrrolidine ring, such as an aryl group at the 2-position, play a crucial role in influencing the steric and electronic environment of the catalytic site, which in turn dictates the efficiency and enantioselectivity of the transformation. unibo.itnih.gov

Stereoselective Transformations Mediated by Pyrrolidine Structures

Enantioselective 1,3-Dipolar Cycloadditions

No specific studies were found that employ this compound as a catalyst or component in enantioselective 1,3-dipolar cycloadditions.

Generally, chiral pyrrolidine derivatives are widely used to induce enantioselectivity in 1,3-dipolar cycloaddition reactions, particularly those involving azomethine ylides to form highly substituted, stereochemically rich pyrrolidine rings. mdpi.comnih.govnih.govrsc.orgresearchgate.net These reactions are powerful methods for constructing five-membered heterocycles with multiple stereocenters in a single step. nih.govrsc.org Chiral ligands based on the pyrrolidine framework coordinate with metal catalysts (e.g., copper, silver, or zinc) to create a chiral environment that directs the approach of the dipole and dipolarophile, resulting in high enantioselectivity. nih.gov The substitution pattern on the pyrrolidine ligand is critical for achieving high levels of stereocontrol.

Asymmetric Aryl Transfer Reactions

There is no available research describing the use of this compound in asymmetric aryl transfer reactions.

However, the development of chiral ligands for enantioselective aryl transfer reactions, such as the addition of arylboronic acids or other arylating agents to aldehydes and ketones, often involves chiral diamine or amino alcohol scaffolds, including those built around a pyrrolidine core. nih.govrsc.org For instance, C₂-symmetric bispyrrolidine derivatives have been successfully employed as chiral ligands in the enantioselective addition of aryl groups to aldehydes. nih.gov These ligands coordinate to a metal center (e.g., zinc or titanium), and the steric and electronic properties of the ligand framework, including substituents on the pyrrolidine rings, are instrumental in controlling the facial selectivity of the aryl group addition to the carbonyl, thereby yielding optically active diarylmethanols. nih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Substituted Pyrrolidines

The synthesis of structurally complex pyrrolidines, such as 2-(3-bromo-2-methylphenyl)pyrrolidine, is an area ripe for innovation, with a strong emphasis on sustainability and efficiency. Modern synthetic organic chemistry is increasingly moving away from classical, multi-step procedures that often involve hazardous reagents and generate significant waste. The future in this domain lies in the adoption of greener and more atom-economical strategies.

One of the most promising emerging trends is the use of biocatalysis. Enzymes, such as transaminases, are being employed for the asymmetric synthesis of chiral amines and their cyclic counterparts. acs.orgnih.gov These enzymatic methods offer high enantioselectivity under mild reaction conditions, often in aqueous media, thereby reducing the environmental impact. For instance, transaminase-triggered cyclizations of ω-chloroketones present a biocatalytic route to enantioenriched 2-substituted pyrrolidines. acs.orgnih.gov This approach could be adapted for the synthesis of analogs of this compound, providing a more sustainable alternative to traditional methods that may rely on heavy metal catalysts or chiral auxiliaries.

Multicomponent reactions (MCRs) also represent a significant advance in the sustainable synthesis of complex heterocyclic systems. mdpi.com By combining three or more reactants in a single operation, MCRs can rapidly generate molecular complexity, high yields, and reduce the number of synthetic steps and purification procedures. Catalyst-free MCRs, often conducted in environmentally benign solvents like ethanol/water mixtures, are particularly noteworthy for their adherence to the principles of green chemistry. acs.org

Furthermore, the development of novel catalytic systems continues to drive innovation in pyrrolidine (B122466) synthesis. For example, iridium-catalyzed transfer hydrogenation has been shown to be effective in the reductive amination of diketones to furnish N-aryl-substituted pyrrolidines. acs.org Such methods offer operational simplicity and the potential for scalability. Microwave-assisted organic synthesis (MAOS) is another technique that is gaining traction as it can significantly accelerate reaction times, increase yields, and enhance the efficiency of pyrrolidine synthesis. acs.org

| Synthetic Strategy | Key Features | Potential Advantages for Pyrrolidine Synthesis |

| Biocatalysis | Use of enzymes (e.g., transaminases) | High enantioselectivity, mild reaction conditions, reduced environmental impact. acs.orgnih.gov |

| Multicomponent Reactions (MCRs) | Combination of three or more reactants in a single step | Increased efficiency, atom economy, and rapid generation of molecular complexity. mdpi.com |

| Catalyst-Free Reactions | Reactions proceeding without a catalyst, often in green solvents | Reduced cost and toxicity, simplified purification. acs.org |

| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to accelerate reactions | Faster reaction times, higher yields, and improved efficiency. acs.org |

| Advanced Catalytic Systems | e.g., Iridium-catalyzed transfer hydrogenation | High efficiency, operational simplicity, and potential for scalability. acs.org |

Exploration of Expanded Catalytic Applications for Chiral Pyrrolidine Derivatives

Chiral pyrrolidine derivatives, particularly those derived from proline, are foundational to the field of organocatalysis. mdpi.comchiralpedia.com These molecules have been extensively used to catalyze a wide array of asymmetric transformations, a role that is expected to expand and diversify in the coming years. The future of this field lies in the design of novel pyrrolidine-based catalysts with enhanced reactivity and selectivity, and their application in increasingly complex chemical transformations.

The primary mode of action for many pyrrolidine-based organocatalysts involves the formation of enamine or iminium ion intermediates, a field broadly known as aminocatalysis. acs.org This has been successfully applied to a plethora of reactions, including aldol (B89426), Mannich, Michael, and Diels-Alder reactions. chiralpedia.com Future research will likely focus on expanding the scope of these transformations to include more challenging substrates and to develop cascade reactions that can construct complex molecular architectures in a single, highly controlled process.

The structural tunability of the pyrrolidine scaffold is a key advantage. By modifying the substituents on the pyrrolidine ring, researchers can fine-tune the steric and electronic properties of the catalyst to optimize its performance for a specific reaction. nih.gov For instance, the introduction of bulky groups can enhance enantioselectivity by creating a more defined chiral pocket around the active site. The development of C2-symmetrical 2,5-disubstituted pyrrolidines has been particularly significant, as these structures have proven to be effective ligands in metal-catalyzed reactions and as standalone organocatalysts. acs.org

Beyond traditional organocatalysis, chiral pyrrolidines are also being explored as ligands for transition metal catalysts. These chiral ligands can induce asymmetry in a wide range of metal-catalyzed processes, including hydrogenations, cross-coupling reactions, and C-H functionalization. The synergy between the chiral pyrrolidine ligand and the metal center can lead to highly efficient and selective catalytic systems. A recent development in this area is the catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines to access either C2- or C3-alkylated pyrrolidines with high selectivity, demonstrating the power of this approach. acs.org

| Catalytic Application | Key Pyrrolidine Derivative | Type of Transformation |

| Organocatalysis | Proline and its derivatives | Aldol, Mannich, Michael, and Diels-Alder reactions via enamine/iminium catalysis. mdpi.comchiralpedia.com |

| Asymmetric Synthesis | C2-symmetrical 2,5-disubstituted pyrrolidines | Chiral auxiliaries and organocatalysts for various transformations. acs.org |

| Metal Catalysis | Chiral pyrrolidine-based ligands | Asymmetric hydrogenation, cross-coupling, and C-H functionalization. acs.org |

| Cascade Reactions | Tryptophan-derived imidazolidinones | Enantioselective construction of complex polycyclic frameworks like pyrroloindolines. nih.gov |

Integration of Advanced Computational Methodologies in Reaction Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial for the rapid discovery and optimization of new reactions and catalysts. For complex molecules like this compound and its derivatives, computational tools offer invaluable insights that can guide experimental efforts, saving time and resources.

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and understanding the origins of stereoselectivity in asymmetric catalysis. nih.govnih.gov By modeling the transition states of catalytic cycles, researchers can predict which stereoisomer is likely to be favored and identify the key interactions between the catalyst and the substrate that govern the reaction outcome. This knowledge can then be used to rationally design new catalysts with improved performance. For example, DFT calculations have been used to analyze the chiral binding pockets of gold(I) complexes bearing pyrrolidinyl ligands, providing a rationale for the observed enantioselectivities in cycloaddition reactions. acs.orgnih.govchemrxiv.orgresearchgate.net

Computational screening is another emerging trend that holds immense promise for catalyst discovery. acs.org By creating virtual libraries of potential catalysts and evaluating their predicted performance for a target reaction, researchers can identify the most promising candidates for experimental validation. This in silico approach can dramatically accelerate the catalyst development process. Machine learning algorithms are also beginning to be applied in this area, where they can be trained on existing experimental data to predict the outcomes of new reactions with remarkable accuracy.

The integration of computational and experimental approaches fosters an iterative cycle of design, prediction, and validation. acs.org Computational models can be refined based on experimental results, leading to more accurate predictions and a deeper understanding of the underlying chemical principles. This powerful combination is not only accelerating the pace of discovery in catalysis but is also enabling the design of more efficient and sustainable chemical processes.

| Computational Methodology | Application in Pyrrolidine Chemistry | Key Insights Provided |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic reactions involving pyrrolidine-based catalysts. | Understanding reaction pathways, predicting stereochemical outcomes, and identifying key catalyst-substrate interactions. nih.govnih.gov |

| Computational Screening | In silico design and evaluation of new chiral catalysts. | Rapid identification of promising catalyst candidates for experimental investigation. acs.org |

| Machine Learning | Predicting the performance of new catalysts based on existing data. | Accelerated discovery of novel and efficient catalysts. |

| Synergistic Approaches | Combining computational predictions with experimental validation. | Iterative refinement of catalyst design and a deeper understanding of reaction mechanisms. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.